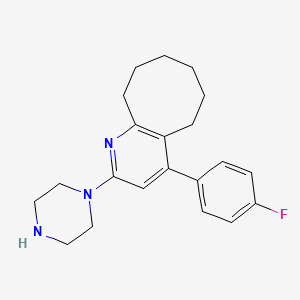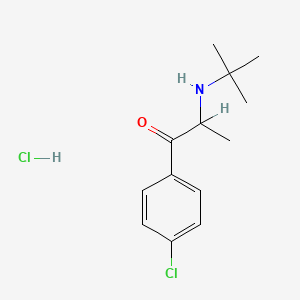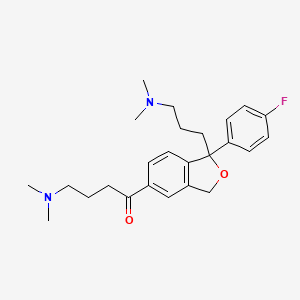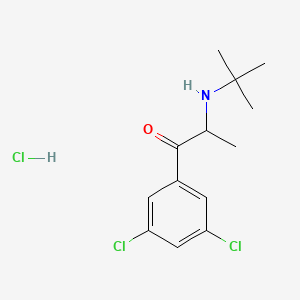
Domperidone Impurity F
概要
説明
Domperidone Impurity F, chemically known as 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one, is a process-related impurity of Domperidone. Domperidone is a dopamine receptor antagonist used primarily as an antiemetic and prokinetic agent. Impurities like this compound are formed during the synthesis and storage of the active pharmaceutical ingredient and need to be controlled to ensure the safety and efficacy of the drug.
科学的研究の応用
Domperidone Impurity F is primarily studied in the context of pharmaceutical research to understand its formation, control, and impact on the safety and efficacy of Domperidone. Its applications include:
Chemistry: Used to study reaction mechanisms and optimize synthetic routes.
Biology: Investigated for its potential biological activity and toxicity.
Medicine: Studied to ensure the safety of Domperidone formulations.
Industry: Used in quality control processes to monitor and limit impurity levels in pharmaceutical products.
作用機序
Target of Action
Domperidone Impurity F, like Domperidone, is a powerful peripheral dopamine receptor antagonist . It primarily targets dopamine D2 and D3 receptors . These receptors play a crucial role in transmitting signals in the brain that control movement and behavior.
Mode of Action
This compound interacts with its targets, the dopamine receptors, by blocking their activity . This blocking action prevents dopamine, a neurotransmitter, from binding to the receptors, thereby altering the transmission of signals in the brain.
Biochemical Pathways
The biochemical pathways affected by this compound are related to its antagonistic effect on dopamine receptors . By blocking these receptors, it can influence various physiological processes, including the regulation of movement and behavior.
Pharmacokinetics
It’s reasonable to assume that it may share similar adme (absorption, distribution, metabolism, and excretion) properties with domperidone, given their structural similarities . These properties can significantly impact the bioavailability of the compound, determining how much of it reaches the target site to exert its effects.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of Domperidone, given their structural similarities and shared target of action . As a dopamine receptor antagonist, it can help regulate the motility of gastric and small intestinal smooth muscle and has antiemetic activity .
Safety and Hazards
将来の方向性
Understanding the advantages and drawbacks of these synthetic methodologies would provide insights for the development of new strategies to prepare Domperidone . Moreover, the methods used to synthesize Domperidone can provide alternative approaches in the preparation of drugs or compounds with similar structure .
生化学分析
Biochemical Properties
Domperidone Impurity F plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly CYP3A4, which is involved in the metabolism of many drugs. The interaction between this compound and CYP3A4 can lead to the inhibition of the enzyme’s activity, affecting the metabolism of domperidone and other co-administered drugs. Additionally, this compound may bind to plasma proteins, influencing its distribution and bioavailability in the body .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In gastrointestinal smooth muscle cells, it can influence cell function by modulating cell signaling pathways and gene expression. The compound has been found to inhibit the activity of dopamine receptors, leading to increased gastrointestinal motility. Furthermore, this compound can impact cellular metabolism by altering the expression of genes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to dopamine receptors, particularly D2 and D3 receptors, inhibiting their activity. This inhibition leads to increased gastrointestinal motility and antiemetic effects. Additionally, this compound can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of domperidone and other drugs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of other byproducts. Long-term exposure to this compound in in vitro and in vivo studies has shown potential effects on cellular function, including changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal effects on cellular function and metabolism. At higher doses, this compound can exhibit toxic or adverse effects, including alterations in enzyme activity and gene expression. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4. This interaction can affect the metabolic flux and levels of metabolites in the body. Additionally, this compound can influence the activity of other enzymes involved in drug metabolism, potentially leading to drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can bind to plasma proteins, affecting its bioavailability and distribution in the body. Additionally, this compound can interact with transporters involved in drug uptake and efflux, influencing its localization and accumulation in specific tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its biochemical properties and effects on cellular function .
準備方法
Synthetic Routes and Reaction Conditions: Domperidone Impurity F can be synthesized through the coupling reaction of two benzimidazolone derivatives. The synthetic route involves the cyclization of o-phenylenediamine with carbonyl reagents followed by coupling with 1,3-dihalopropane. Another route involves the coupling reaction of o-halo or o-amino substituted nitrobenzene with 1,3-disubstituted propane followed by reduction and cyclization .
Industrial Production Methods: In industrial settings, the synthesis of Domperidone and its impurities, including this compound, involves optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps like solvent selection, temperature control, and purification techniques such as crystallization and chromatography to isolate and quantify the impurities .
化学反応の分析
Types of Reactions: Domperidone Impurity F undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under conditions like reflux or room temperature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated products .
類似化合物との比較
Domperidone Impurity A: 5-Chloro-1-(4-piperidinyl)-2-benzimidazolidinone
Domperidone Impurity B: 4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine
Domperidone N-Oxide: 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one
Uniqueness: Domperidone Impurity F is unique due to its specific structure and formation pathway. Unlike other impurities, it involves the coupling of two benzimidazolone derivatives, making it distinct in terms of its synthetic route and chemical properties .
特性
IUPAC Name |
1,3-bis[3-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42Cl2N8O3/c38-25-7-9-31-29(23-25)40-35(48)46(31)27-11-19-42(20-12-27)15-3-17-44-33-5-1-2-6-34(33)45(37(44)50)18-4-16-43-21-13-28(14-22-43)47-32-10-8-26(39)24-30(32)41-36(47)49/h1-2,5-10,23-24,27-28H,3-4,11-22H2,(H,40,48)(H,41,49) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGRTVZPTBEQCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5N(C4=O)CCCN6CCC(CC6)N7C8=C(C=C(C=C8)Cl)NC7=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42Cl2N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391053-55-6 | |
| Record name | 1,3-Bis(3-(4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl)propyl)benzimidazol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-BIS(3-(4-(5-CHLORO-2-OXO-3H-BENZIMIDAZOL-1-YL)PIPERIDIN-1-YL)PROPYL)BENZIMIDAZOL-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ3HBB9FWS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B602169.png)
![1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602172.png)
![1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602173.png)








